N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide
CAS No.:
Cat. No.: VC10048605
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11N3O2 |
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Molecular Weight | 229.23 g/mol |
IUPAC Name | N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide |
Standard InChI | InChI=1S/C12H11N3O2/c1-17-11-3-2-10(8-14-11)15-12(16)9-4-6-13-7-5-9/h2-8H,1H3,(H,15,16) |
Standard InChI Key | IQZBSOABMMIATF-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES | COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide is C₁₂H₁₁N₃O₂, with a molecular weight of 229.24 g/mol . Its structure comprises two aromatic rings: a 6-methoxypyridine moiety linked via a carboxamide bridge to a pyridine ring substituted at the 4-position. The methoxy group (-OCH₃) at the 6-position of the pyridine ring enhances electron-donating effects, influencing the compound's reactivity and binding affinity to biological targets.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₂H₁₁N₃O₂ |
Molecular Weight | 229.24 g/mol |
logP (Partition Coefficient) | 1.77 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 48.96 Ų |
These properties suggest moderate lipophilicity, facilitating membrane permeability, while the polar surface area indicates potential solubility in aqueous environments .
Synthetic Methodologies
The synthesis of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide likely follows established protocols for carboxamide formation. A representative route involves:
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Activation of Pyridine-4-carboxylic Acid: The carboxylic acid group is activated using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Amide Bond Formation: Reaction with 6-methoxypyridin-3-amine in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF).
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to isolate the pure product.
Key reaction parameters include temperature (0–25°C), solvent choice, and stoichiometric ratios, which optimize yields above 70% for analogous compounds.
Spectroscopic Characterization
Structural confirmation of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide relies on advanced spectroscopic techniques:
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¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.85 ppm), aromatic protons in the pyridine rings (δ 7.0–8.5 ppm), and an amide NH resonance (~δ 10.2 ppm) .
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¹³C NMR: Distinct peaks for the carbonyl carbon (~δ 165 ppm), methoxy carbon (~δ 55 ppm), and aromatic carbons (δ 110–150 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 229.24 (M+H⁺) and fragmentation patterns consistent with cleavage of the amide bond .
Biological Activity and Mechanisms
While direct biological data for N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide are unavailable, its structural analogs exhibit promising therapeutic profiles:
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Anticancer Activity: Pyridine carboxamides inhibit kinase signaling pathways, such as PI3K/Akt/mTOR, which are dysregulated in cancers. For example, quinoline derivatives demonstrate IC₅₀ values <1 μM in breast cancer cell lines.
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Antimicrobial Effects: Pyridine-based compounds disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins, with MIC (Minimum Inhibitory Concentration) values ranging from 2–8 μg/mL against Staphylococcus aureus.
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Anti-inflammatory Action: Modulation of COX-2 and TNF-α pathways has been observed in related pyrazine carboxamides, reducing inflammation in murine models.
Table 2: Inferred Biological Profiles of Structural Analogs
Compound Class | Target Pathway | IC₅₀/MIC |
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Quinoline Carboxamides | PI3K Inhibition | 0.5–1.2 μM |
Pyrazine Derivatives | Bacterial Growth | 2–8 μg/mL |
Pyridine Amides | COX-2 Inhibition | 10–15 nM |
Stability and Reactivity
N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide exhibits stability under ambient conditions but is susceptible to hydrolysis in strongly acidic or basic environments due to the labile amide bond . The chloro-substituted analogs demonstrate enhanced electrophilicity, facilitating nucleophilic substitution reactions at the 2-position.
Pharmacokinetic Considerations
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties include:
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